molecular formula C11H11BrO B1380219 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one CAS No. 1511519-22-4

2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one

Cat. No.: B1380219
CAS No.: 1511519-22-4
M. Wt: 239.11 g/mol
InChI Key: LJPQWRZZAIPDQU-UHFFFAOYSA-N
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Description

“2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one” is a chemical compound with the CAS Number: 1511519-22-4 . It has a molecular weight of 239.11 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11BrO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthetic Pathways and Intermediate Applications

2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one serves as a versatile intermediate in the synthesis of complex organic compounds. Its application in crossed [2+2] cycloaddition reactions, for instance, enables the formation of intricate cyclic structures such as dibromocyclohexadienes and o-terphenyl derivatives. These reactions underscore its utility in constructing polyaromatic hydrocarbons and cyclopropene derivatives, facilitating the exploration of new synthetic routes and the development of novel materials and pharmaceuticals (Lee et al., 2009).

Biological and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. By modifying the chemical structure, researchers aim to enhance the biological activity and specificity of these compounds against various bacterial and fungal pathogens, contributing to the development of new antimicrobial agents with potential clinical applications (Sherekar, Kakade, & Padole, 2021).

Crystallography and Material Science

The compound and its derivatives are also pivotal in crystallography and material science, providing insights into molecular packing, intermolecular interactions, and the design of materials with specific physical properties. Structural analyses, such as X-ray crystallography, reveal the geometric configurations and electronic structures of these compounds, informing the design of advanced materials with tailored properties for electronics, photonics, and nanotechnology applications (González-Montiel et al., 2015).

Computational Chemistry

Computational studies on the reactions between imidazole and various 2-bromo-1-arylethanone derivatives, including this compound, enhance our understanding of their chemical reactivity, stability, and interaction mechanisms. These studies leverage density functional theory (DFT) to predict reaction outcomes, optimize synthetic pathways, and understand the electronic properties of the molecules, contributing to the rational design of new compounds and reaction conditions (Erdogan & Erdoğan, 2019).

Safety and Hazards

The safety information for “2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

Mechanism of Action

Target of Action

The primary targets of the compound 2-Bromo-1-(1-phenylcyclopropyl)ethan-1-one are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As our understanding of this compound’s mode of action improves, we will gain insights into its potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .

Properties

IUPAC Name

2-bromo-1-(1-phenylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-8-10(13)11(6-7-11)9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPQWRZZAIPDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1511519-22-4
Record name 2-bromo-1-(1-phenylcyclopropyl)ethan-1-one
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